4-Bromo-6-methyl-1-tetrahydropyran-2-YL-indazole
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Overview
Description
4-Bromo-6-methyl-1-tetrahydropyran-2-yl-indazole is a chemical compound belonging to the class of indazole derivatives. Indazoles are nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methyl-1-tetrahydropyran-2-yl-indazole typically involves the following steps:
Bromination: The starting material, 6-methylindazole, undergoes bromination to introduce the bromo group at the 4-position.
Tetrahydropyran Formation: The brominated indazole is then reacted with tetrahydropyran to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the highest efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-methyl-1-tetrahydropyran-2-yl-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromo group or other functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized indazoles, reduced indazoles, and substituted indazoles with different functional groups.
Scientific Research Applications
4-Bromo-6-methyl-1-tetrahydropyran-2-yl-indazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological studies to understand its interaction with various biomolecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Bromo-6-methyl-1-tetrahydropyran-2-yl-indazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-6-methyl-1-tetrahydropyran-2-yl-indazole is compared with other similar compounds to highlight its uniqueness:
4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole: This compound has a chlorine atom instead of a methyl group at the 6-position, leading to different chemical and biological properties.
This compound (without bromo group): The absence of the bromo group results in a different reactivity profile and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents.
Properties
Molecular Formula |
C13H15BrN2O |
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Molecular Weight |
295.17 g/mol |
IUPAC Name |
4-bromo-6-methyl-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C13H15BrN2O/c1-9-6-11(14)10-8-15-16(12(10)7-9)13-4-2-3-5-17-13/h6-8,13H,2-5H2,1H3 |
InChI Key |
USSRWYFVAZILBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=NN2C3CCCCO3)C(=C1)Br |
Origin of Product |
United States |
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